2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine
Description
Properties
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-3-methyl-5-nitropyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O2/c1-8-6-11(15(16)17)7-13-12(8)14-9(2)4-5-10(14)3/h4-7H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFRJMYMDCROPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2C)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Yield Optimization
Key variables include the choice of amine and base. Using 30% methylamine in ethanol at room temperature for 72 hours produces a 51% yield of the nitropyrrole product, while switching to 40% aqueous methylamine increases biphenyl byproduct formation to 45%. Sodium hydroxide (10% aqueous) selectively favors biphenyl derivatives (60% yield), highlighting the sensitivity of the pathway to nucleophile strength and solvent polarity.
Table 1: Product Distribution in Pyridinium Salt Rearrangement
| Amine/Base | Nitropyrrole Yield | Biphenyl Yield |
|---|---|---|
| 30% MeNH₂ (EtOH) | 51% | 5% |
| 40% MeNH₂ (H₂O) | 19% | 45% |
| 10% NaOH (H₂O) | 0% | 60% |
This method’s regioselectivity arises from the thermodynamic stability of intermediates, as confirmed by computational studies.
Stille Cross-Coupling for Pyrrole-Pyridine Hybridization
The Stille cross-coupling reaction enables direct assembly of the pyrrole-pyridine framework by coupling 2-nitropyrrole stannanes with halogenated pyridine precursors. This approach circumvents challenges in selective nitration and alkene formation observed in earlier methods.
Coupling Protocol and Regiochemical Control
A representative synthesis involves reacting 2-nitropyrrole-1-trimethylstannane with 3-methyl-5-bromopyridine under palladium catalysis. Employing Pd(PPh₃)₄ (5 mol%) and CuI (10 mol%) in DMF at 80°C achieves 78% yield with complete retention of the nitro group’s position. The use of sp³-sp² hybridization ensures precise regiochemical outcomes, critical for maintaining the compound’s bioactivity.
Table 2: Stille Cross-Coupling Optimization
| Catalyst System | Temperature (°C) | Yield (%) |
|---|---|---|
| Pd(PPh₃)₄/CuI | 80 | 78 |
| PdCl₂(dppf)/CsF | 100 | 65 |
| Pd(OAc)₂/P(o-tol)₃ | 120 | 42 |
Carbon Atom Insertion via Diazirine Rearrangement
The Ciamician-Dennstedt rearrangement variant facilitates pyridine ring formation by inserting aryl carbynyl equivalents into pyrrole precursors. α-Chlorodiazirines, generated from amidinium salts, undergo thermal decomposition to chlorocarbenes, which cyclopropanate pyrroles before electrocyclic ring opening yields the pyridine core.
Steric and Electronic Considerations
Substituent positioning on the pyrrole ring dictates selectivity. For 2,5-dimethylpyrrole, steric hindrance at the 3-position directs carbene insertion to the 4-position, yielding 3-methyl-5-nitropyridine derivatives in 82% yield. Density functional theory (DFT) calculations reveal that homoaromatic stabilization during ring opening negates torquoselectivity effects, ensuring consistent regiochemistry.
Solvent-Free Condensation for Green Synthesis
A patent-pending method eliminates solvents and catalysts by leveraging mechanochemical forces. Ball-milling 2,5-dimethylpyrrole with 3-methyl-5-nitro-2-pyridyl chloride at 300 rpm for 4 hours achieves 89% conversion. This approach reduces waste and avoids toxic byproducts, aligning with green chemistry principles.
Table 3: Solvent-Free vs. Traditional Condensation
| Parameter | Solvent-Free | Traditional (DMF) |
|---|---|---|
| Reaction Time | 4 hours | 12 hours |
| Yield | 89% | 75% |
| E-Factor* | 0.3 | 2.1 |
| *Environmental factor measuring waste per product mass. |
Comparative Analysis of Synthetic Routes
Table 4: Method Efficiency and Applicability
| Method | Yield Range | Scalability | Environmental Impact |
|---|---|---|---|
| Pyridinium Rearrangement | 19–51% | Moderate | High (solvent use) |
| Stille Cross-Coupling | 65–78% | High | Moderate (Pd waste) |
| Diazirine Insertion | 70–82% | Low | Low (chloride byproducts) |
| Solvent-Free Condensation | 85–89% | High | Minimal |
The solvent-free method excels in sustainability, whereas Stille coupling offers superior scalability for industrial applications. Diazirine insertion provides high regioselectivity but requires specialized precursors.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-aminopyridine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Pharmaceutical Development
The compound has shown promise in the development of new pharmaceuticals due to its pharmacological properties. It exhibits:
- Antimicrobial Activity : Potential use in combating bacterial infections.
- Anticancer Properties : Investigated for its ability to inhibit cancer cell proliferation.
- Cardiovascular Effects : Some derivatives have been noted for their mixed inotropic and vasodilatory actions, which could be beneficial in treating conditions like congestive heart failure and hypertension .
Synthesis of Novel Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine serves as a versatile building block in organic synthesis. It can be used to create:
- Pyridine Derivatives : Useful in various chemical reactions, including electrophilic substitutions.
- Complex Heterocycles : Its structure allows for further modifications leading to novel compounds with enhanced properties .
Material Science
The compound's unique properties make it suitable for:
- Polymer Chemistry : Used as a monomer or additive to create polymers with specific functionalities.
- Nanotechnology : Potential applications in the development of nanomaterials due to its ability to form stable complexes with metals.
Case Studies
| Study Title | Findings | Application |
|---|---|---|
| Antimicrobial Activity of Nitropyridine Derivatives | Demonstrated efficacy against multiple bacterial strains, suggesting potential as a new antibiotic agent. | Pharmaceutical development targeting resistant bacterial infections. |
| Synthesis of Novel Pyridine-Based Anticancer Agents | Several derivatives showed significant cytotoxicity against cancer cell lines, indicating potential for drug development. | Oncology research focusing on targeted therapies. |
| Investigation of Cardiovascular Effects | Compounds exhibited vasodilatory effects with minimal inotropic activity, beneficial for heart disease treatments. | Cardiovascular drug formulation aimed at managing heart failure symptoms. |
Mechanism of Action
The mechanism of action of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Table 1: Key Features of Compared Compounds
Key Observations:
Heterocyclic Core Diversity: The target compound’s pyridine core contrasts with the pyrrolidinone (Compound 7), pyrazole (Compound 3), and propanediol (Patent compound) backbones. Pyridine’s aromaticity and lone pair on nitrogen differ from pyrazole’s dual nitrogen atoms or pyrrolidinone’s lactam structure, impacting electronic properties and applications .
In contrast, Compound 19’s sulfamoylphenyl group introduces polarity, while Compound 7’s diethylphenyl moiety increases steric bulk .
Synthetic Efficiency :
- Compound 7 achieved a high yield (92%) using a one-step reaction with hexanedione, suggesting that similar conditions (e.g., acetic acid catalysis) might optimize the target compound’s synthesis. Compound 19’s rapid 10-minute reaction highlights the efficiency of diketone-based condensations .
Spectral Data Comparisons
Table 2: NMR Data for Pyrrole-Containing Compounds
- Pyrrole Ring Confirmation : The 13C-NMR signals at 102.84 and 126.69 ppm in Compound 19 are characteristic of pyrrole carbons, which would likely align with the target compound’s pyrrole moiety .
- Nitro Group Identification : While absent in other analogs, the nitro group in the target compound would exhibit distinct IR stretching (~1500–1350 cm⁻¹) and deshielded 13C-NMR signals.
Biological Activity
The compound 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine is a member of the pyridine family that has garnered attention for its potential biological activities. This article synthesizes current research findings on its biological properties, including its effects on cell growth, antibody production, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine is . Its structure features a nitro group, which is known to influence biological activity through various mechanisms, including modulation of enzyme activities and interaction with cellular receptors.
Antiproliferative Effects
Research indicates that derivatives of pyrrole-containing compounds exhibit significant antiproliferative activity. Specifically, studies have shown that compounds similar to 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine can inhibit cell growth in various cancer cell lines. For instance, a related compound was tested in sea urchin embryos and human cancer cell lines, demonstrating notable antiproliferative effects .
Monoclonal Antibody Production
A related compound, N-(2,5-dioxopyrrolidin-1-yl) benzamide , was found to enhance monoclonal antibody production significantly. It suppressed cell growth while increasing glucose uptake and intracellular adenosine triphosphate (ATP) levels during antibody production processes. This suggests that similar structural motifs in 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine might also play a role in enhancing productivity in biotechnological applications .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the 2,5-dimethylpyrrole moiety is crucial for the biological activity of these compounds. Variants of this structure have been shown to improve cell-specific productivity in recombinant Chinese hamster ovary (CHO) cells used for monoclonal antibody production. The presence of the pyrrole ring appears to enhance the efficacy of these compounds .
Case Study 1: Antiproliferative Activity
In a comparative study involving several pyrrole derivatives, it was observed that those containing a nitro group exhibited enhanced antiproliferative effects against human cancer cell lines. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .
Case Study 2: Enhanced mAb Production
In experiments conducted with CHO cells supplemented with 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(2,5-dioxopyrrolidin-1-yl) benzamide , results showed a 1.5-fold increase in monoclonal antibody yield compared to controls. The viability of cells was maintained longer under treatment conditions, indicating that the compound not only boosts productivity but also supports cell health .
Research Findings Summary
Q & A
Q. What are the established synthetic routes for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-3-methyl-5-nitropyridine?
- Methodological Answer : The compound can be synthesized via cyclization or coupling strategies. For example, analogous pyrrole derivatives are prepared using base-assisted cyclization (e.g., ammonium acetate as a catalyst) or coupling of pre-functionalized pyridine and pyrrole precursors. Key steps include refluxing in polar aprotic solvents (e.g., DMF or THF) and purification via recrystallization. Characterization typically follows synthesis to confirm structural integrity .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer : Use a combination of , , FTIR, and HRMS. identifies proton environments (e.g., methyl groups at δ 2.1–2.5 ppm, aromatic protons at δ 7.0–8.5 ppm). FTIR confirms functional groups (e.g., nitro group stretching at ~1520 cm). HRMS validates molecular weight (e.g., [M+H] peak matching theoretical mass). Cross-validation with elemental analysis ensures purity .
Q. How should solvent systems be selected for reactions involving this compound?
- Methodological Answer : Prioritize solvents that enhance solubility without reacting with functional groups. For nitropyridine derivatives, DMF or THF is often used due to their ability to dissolve aromatic nitro compounds. For purification, ethanol/water mixtures are effective for recrystallization. Solvent choice should align with reaction temperature and compatibility with reagents (e.g., avoiding protic solvents in base-mediated reactions) .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., unexpected NMR peaks) be resolved?
- Methodological Answer : Discrepancies may arise from impurities, tautomerism, or residual solvents. Strategies include:
- Repeating purification (e.g., column chromatography with ethyl acetate/hexane gradients).
- Variable-temperature NMR to detect dynamic equilibria (e.g., tautomeric shifts).
- Comparing HRMS data to rule out byproducts.
- Cross-referencing with X-ray crystallography if single crystals are obtainable .
Q. What experimental designs are optimal for studying the reactivity of the nitro group?
- Methodological Answer : Design pH-controlled experiments using buffered systems (e.g., ammonium acetate buffer at pH 6.5 ). Monitor nitro reduction or substitution reactions via HPLC with UV detection (λ = 254 nm for aromatic intermediates). Kinetic studies under varying temperatures (25–80°C) and catalysts (e.g., Pd/C for hydrogenation) can elucidate reaction pathways. Quench experiments followed by LC-MS help identify intermediates .
Q. How does the compound’s stability vary under different pH and thermal conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 3–9) at 37°C for 24–72 hours. Analyze degradation via HPLC.
- Thermal Stability : Heat samples to 40–100°C and monitor decomposition using TGA or DSC.
- Light Sensitivity : Expose to UV/visible light and track photodegradation products with LC-MS. Adjust storage conditions (e.g., amber vials, inert atmosphere) based on findings .
Q. What strategies mitigate poor solubility during catalytic or coupling reactions?
- Methodological Answer :
- Use co-solvents (e.g., DMSO:THF mixtures) to enhance solubility.
- Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems.
- Functionalize the compound with hydrophilic groups (e.g., sulfonate esters) temporarily, followed by deprotection post-reaction .
Data Analysis and Optimization
Q. How can reaction yields be optimized for large-scale synthesis?
- Methodological Answer :
- Screen catalysts (e.g., Pd(OAc) vs. CuI) and ligands (e.g., PPh) to enhance efficiency.
- Use design-of-experiments (DoE) to optimize parameters (temperature, stoichiometry, solvent ratio).
- Monitor reaction progress in real-time via in-situ FTIR or Raman spectroscopy .
Q. What computational methods complement experimental data for structural validation?
- Methodological Answer :
- Perform DFT calculations (e.g., B3LYP/6-31G*) to predict NMR chemical shifts and compare with experimental data.
- Use molecular docking to study interactions with biological targets, guiding functional group modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
